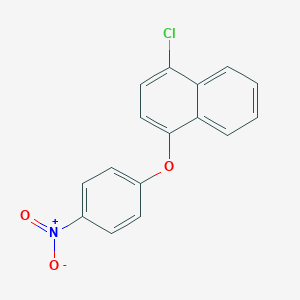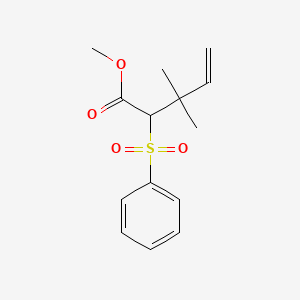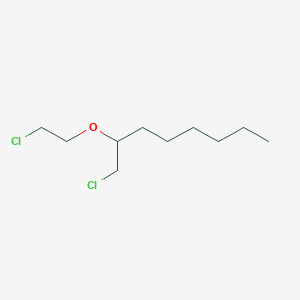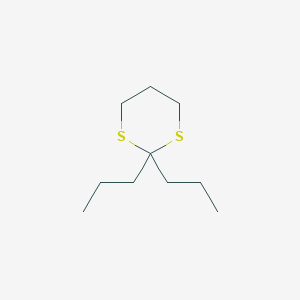
1-Chloro-4-(4-nitrophenoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(4-nitrophenoxy)naphthalene is an organic compound with the molecular formula C16H10ClNO3 . It is a derivative of naphthalene, substituted with a chlorine atom and a nitrophenoxy group.
Méthodes De Préparation
The synthesis of 1-Chloro-4-(4-nitrophenoxy)naphthalene typically involves the reaction of 1-chloronaphthalene with 4-nitrophenol in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3). The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitrophenoxy group replaces a hydrogen atom on the naphthalene ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
1-Chloro-4-(4-nitrophenoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-Chloro-4-(4-aminophenoxy)naphthalene .
Applications De Recherche Scientifique
1-Chloro-4-(4-nitrophenoxy)naphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(4-nitrophenoxy)naphthalene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and the derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
1-Chloro-4-(4-nitrophenoxy)naphthalene can be compared with other similar compounds, such as:
1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene: This compound has a similar structure but with a fluorine atom instead of a hydrogen atom on the nitrophenoxy group.
1-Chloro-4-(4-aminophenoxy)naphthalene: This is a reduction product of this compound, where the nitro group is reduced to an amino group.
Propriétés
| 76590-13-1 | |
Formule moléculaire |
C16H10ClNO3 |
Poids moléculaire |
299.71 g/mol |
Nom IUPAC |
1-chloro-4-(4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H10ClNO3/c17-15-9-10-16(14-4-2-1-3-13(14)15)21-12-7-5-11(6-8-12)18(19)20/h1-10H |
Clé InChI |
ZLDPOHAKONFWBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate](/img/no-structure.png)


![1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14433294.png)
![Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)-](/img/structure/B14433302.png)
![1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14433326.png)

![5-Oxo-L-prolyl-L-leucyl-N-[2-(dimethylamino)ethyl]-L-prolinamide](/img/structure/B14433328.png)
